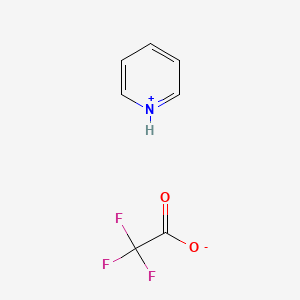
pyridine TFA
Cat. No. B8420444
M. Wt: 193.12 g/mol
InChI Key: NRTYMEPCRDJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05405991
Procedure details


A 250 ml three-neck flask fitted with KPG stirrer, dry-ice condenser and dropping funnel was charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol. Subsequently, at an internal reaction temperature from 52° to 55° C., 42.01 g (0.2 mole) of trifluoroacetic anhydride were added dropwise over a period 3 hours. The yield of trifluoroethyl trifluoroacetate was 98% (GC). The resulting reaction solution was either used as catalyst mixture for experiments as described in Example 1, or 2,2,2-trifluoroethanol was distilled off. During the course of the distillation the trifluoroacetic acid, which initially formed in the reaction, reacted in the distillation flask with the pyridinium hydrochloride to form pyridinium trifluoroacetate and HCl.

Name
pyridinium hydrochloride
Quantity
23.11 g
Type
reactant
Reaction Step Two





Name
pyridinium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
Identifiers


|
REACTION_CXSMILES
|
C(=O)=O.[ClH:4].[NH+:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.FC(F)(F)CO.[F:17][C:18]([F:29])([F:28])[C:19]([O:21]C(=O)C(F)(F)F)=[O:20].FC(F)(F)C(OCC(F)(F)F)=O>>[F:17][C:18]([F:29])([F:28])[C:19]([O-:21])=[O:20].[NH+:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[ClH:4] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
pyridinium hydrochloride
|
|
Quantity
|
23.11 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
42.01 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC(F)(F)F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Step Six
|
Name
|
pyridinium hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
During the course of the distillation the trifluoroacetic acid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
initially formed in the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
